![molecular formula C20H42ClNO3 B14419463 N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine CAS No. 84551-25-7](/img/structure/B14419463.png)
N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: is a chemical compound that features a long alkyl chain with a series of ethoxy groups and a terminal amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine typically involves the reaction of dodecylamine with a series of ethylene oxide and chloroethanol derivatives. The process can be summarized as follows:
Step 1: Reaction of dodecylamine with ethylene oxide to form N-(2-hydroxyethyl)dodecan-1-amine.
Step 2: Subsequent reaction with 2-chloroethanol to introduce the chloroethoxy group.
Step 3: Repetition of the ethylene oxide and chloroethanol reactions to achieve the desired number of ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloroethoxy groups, converting them to ethoxy groups.
Substitution: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Compounds with ethoxy groups instead of chloroethoxy groups.
Substitution: Derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry:
- Used as a surfactant or emulsifier due to its amphiphilic nature.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Medicine:
- Explored for its antimicrobial properties, particularly against certain bacterial strains.
Industry:
- Utilized in the formulation of cleaning agents and detergents.
- Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the terminal amine group can interact with various molecular targets, influencing cellular processes.
Comparison with Similar Compounds
N-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl)dodecan-1-amine: Similar structure but with methoxy groups instead of chloroethoxy groups.
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: Contains hydroxy groups instead of chloroethoxy groups.
N-(2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: Features ethoxy groups instead of chloroethoxy groups.
Uniqueness: N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine is unique due to the presence of chloroethoxy groups, which can undergo specific chemical reactions, such as nucleophilic substitution, that are not possible with its analogs containing methoxy, hydroxy, or ethoxy groups. This makes it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
84551-25-7 |
|---|---|
Molecular Formula |
C20H42ClNO3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethyl]dodecan-1-amine |
InChI |
InChI=1S/C20H42ClNO3/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-16-24-18-20-25-19-17-23-15-12-21/h22H,2-20H2,1H3 |
InChI Key |
MWKCGBIZQFVUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


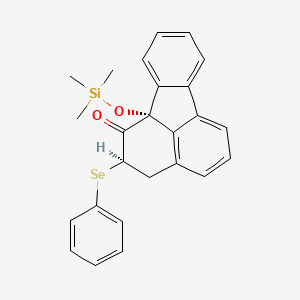
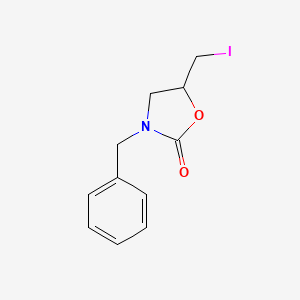
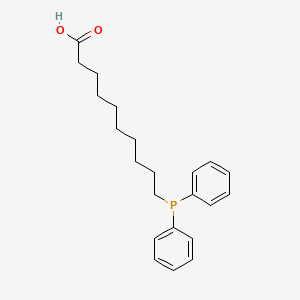
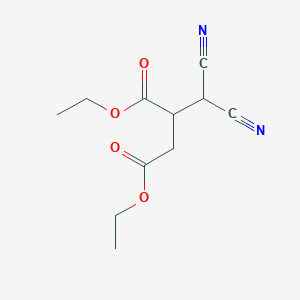
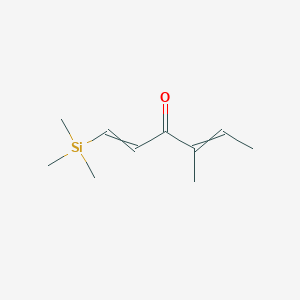
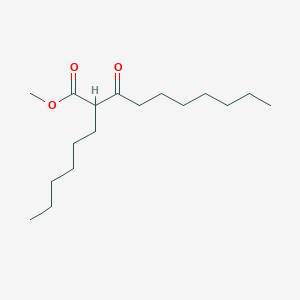
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)

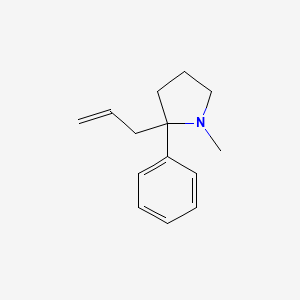
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
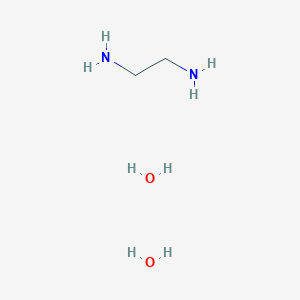
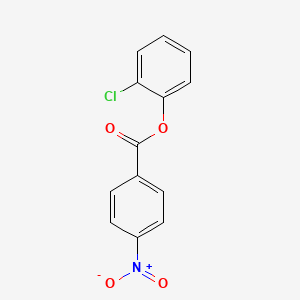
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
